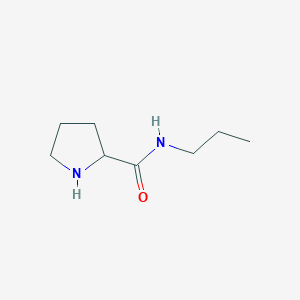

N-propylpyrrolidine-2-carboxamide

Description

Contextualization within Pyrrolidine (B122466) Carboxamide Chemistry

N-Propylpyrrolidine-2-carboxamide belongs to the broader class of pyrrolidine carboxamides. These are molecules characterized by a pyrrolidine ring where a carboxamide group is attached. The position of this attachment and the substituents on the nitrogen atom of the carboxamide and the pyrrolidine ring itself give rise to a vast array of derivatives with diverse chemical properties and biological activities.

The synthesis of pyrrolidine carboxamides is a well-established area of organic chemistry. Typically, it involves the reaction of a pyrrolidine carboxylic acid, such as proline, with an appropriate amine. For instance, the synthesis of N-substituted phenyl-pyrrolidine-2-carboxamide derivatives has been achieved by reacting pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.com This straightforward synthetic accessibility allows for the creation of large libraries of these compounds for biological screening.

Significance of Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence in numerous natural products, such as the amino acid proline, and in a wide range of biologically active compounds underscores its importance. tandfonline.com The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring provides a three-dimensional framework. This allows for more specific and complex interactions with biological targets like proteins and enzymes. nih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers. This is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities. nih.gov

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring influences the molecule's polarity, basicity, and hydrogen bonding capacity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing chemists to fine-tune the properties of the molecule to optimize its biological activity and selectivity. nih.gov

The pyrrolidine scaffold is a component of many approved drugs and is a key structural element in the development of new therapeutic agents for a wide range of diseases. nih.gov

Overview of Current Research Trajectories for this compound and its Analogs

While specific research focusing exclusively on this compound is limited in publicly available literature, significant research has been conducted on its structural analogs, particularly N-substituted pyrrolidine-2-carboxamides. These studies provide valuable insights into the potential applications and research directions for this class of compounds.

One major area of investigation is in the field of anticonvulsant agents . A study on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives revealed that several compounds exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) test in mice. rroij.comresearchgate.net Notably, compounds with specific substitutions on the phenyl ring were found to be highly active, suggesting that the nature of the N-substituent plays a crucial role in the biological activity. rroij.com

| Compound | Substituent on Phenyl Ring | Anticonvulsant Activity (MES Test) |

| Analog 1 | 4-Chloro | Active |

| Analog 2 | 4-Nitro | Active |

| Analog 3 | 2,4-Dichloro | Moderately Active |

| Analog 4 | 4-Methyl | Inactive |

Another promising research trajectory for this class of compounds is in the development of antimicrobial agents . In a search for mimics of antimicrobial peptides, a series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides were synthesized and evaluated for their antibacterial activity. The study found that some of these analogs displayed notable activity against various bacterial strains, indicating their potential as a new class of antibiotics. The structure-activity relationship (SAR) studies in this research highlighted the importance of the substituents on the phenyl ring for antibacterial potency.

Furthermore, research into related pyrrolidine-based structures has shown their potential as inhibitors of various enzymes and as agents targeting the central nervous system. For instance, different pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, and as ligands for various receptors in the brain. nih.gov

Structure

3D Structure

Properties

CAS No. |

84899-61-6 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h7,9H,2-6H2,1H3,(H,10,11) |

InChI Key |

ITPBGPDKSKEXEA-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1CCCN1 |

Canonical SMILES |

CCCNC(=O)C1CCCN1 |

sequence |

P |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Propylpyrrolidine 2 Carboxamide

Established Synthetic Pathways for Pyrrolidine-2-Carboxamide (B126068) Core

The synthesis of the foundational pyrrolidine-2-carboxamide structure can be achieved through several reliable methods, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Direct Amidation Approaches (e.g., Boron-Mediated Amidation)

Direct amidation represents a highly atom-economical route to amide bond formation, proceeding from a carboxylic acid and an amine. Boron-mediated amidation has emerged as a particularly effective strategy. This method often utilizes boronic acids, borate (B1201080) esters, or boric acid to facilitate the condensation reaction, which can be performed under relatively mild conditions. acs.orggoogle.comnih.gov

The mechanism of boron-catalyzed amidation is thought to involve the activation of the carboxylic acid through the formation of an acyloxyboron intermediate. This intermediate is more susceptible to nucleophilic attack by the amine compared to the free carboxylic acid. nih.gov Computational studies suggest the reaction begins with the condensation of the carboxylic acid and the boron catalyst, followed by a carboxylic acid-assisted nucleophilic addition of the amine to generate the amide. nih.gov

A key advantage of some boron-based methods is their tolerance to a wide range of functional groups and their applicability to the coupling of α-amino acids, which is directly relevant to the synthesis of the pyrrolidine-2-carboxamide core from proline. acs.orgucl.ac.uk For instance, the reagent B(OCH₂CF₃)₃ has been successfully used for the direct amidation of carboxylic acids, including N-protected amino acids, offering a convenient pathway that can sometimes be purified through a simple solid-phase workup. acs.org

Table 1: Examples of Boron-Mediated Amidation Conditions

| Boron Reagent/Catalyst | Reaction Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Boric Acid | Toluene, Reflux | Aromatic and aliphatic carboxylic acids; various amines | ucl.ac.uk |

| 3,4,5-Trifluorobenzeneboronic acid | Toluene or Xylene, Reflux with water removal | Bulky and unreactive carboxylic acids | ucl.ac.uk |

Solid-Phase Synthesis Techniques for Pyrrolidine-2-Carboxamide and Homologs

Solid-phase synthesis is a powerful technique for the preparation of compound libraries, including peptides and other amide-containing molecules. This method involves anchoring the starting material to a solid support (resin) and performing subsequent chemical transformations in a stepwise manner. The key benefit is the simplification of the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.

While specific literature on the solid-phase synthesis of N-propylpyrrolidine-2-carboxamide is not prevalent, the principles are well-established in peptide synthesis, where proline is a common building block. In a typical approach, N-protected proline would be attached to a suitable resin. The protecting group is then removed, and the free amine is coupled with a carboxylic acid (or an activated derivative) to form the amide bond. Cleavage from the resin yields the desired pyrrolidine-2-carboxamide derivative. This technique is highly amenable to automation and the parallel synthesis of numerous analogs. nih.gov

One-Pot Synthesis Methods for Pyrrolidine (B122466) Carboxamide Derivatives

One-pot syntheses combine multiple reaction steps in a single vessel without isolating intermediates, leading to increased efficiency, reduced waste, and shorter reaction times. Several one-pot strategies have been developed for constructing substituted pyrrolidine rings, which can be precursors to or directly incorporate the carboxamide functionality.

One such approach is the catalytic enantioselective reductive alkynylation of amides. This method can be combined with subsequent tandem reactions in a one-pot process to create a variety of pyrrolidine alkaloids and related structures. nih.gov Another powerful one-pot method is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. For example, azomethine ylides generated from sarcosine (B1681465) and an aldehyde can react with dipolarophiles to facilely synthesize spirooxindole-pyrrolidine derivatives. rsc.org Furthermore, asymmetric Michael addition reactions have been employed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are valuable precursors for further elaboration into carboxamides. rsc.org

Derivatization Strategies for this compound Analogs

Modification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds in drug discovery.

Rational Design of Structural Modifications

Rational design involves making targeted structural changes to a molecule based on a known or hypothesized interaction with a biological target. For pyrrolidine-2-carboxamide derivatives, this often involves modifying the substituents on the pyrrolidine ring or the N-alkyl group to enhance potency, selectivity, or pharmacokinetic properties.

For example, in the development of melanocortin-4 receptor ligands, a series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized to study the effects of cyclization, leading to the discovery that the (2R,3R)-pyrrolidine isomer possessed the most potent affinity. nih.gov Similarly, an extensive SAR study on a related proline scaffold led to the synthesis of 40 new analogs to probe selectivity at ionotropic glutamate (B1630785) receptors. nih.gov This study concluded that adding substituents at a specific position generally conferred selectivity for NMDA receptors. nih.gov These examples highlight how systematic structural modifications guide the development of analogs with improved biological profiles.

Introduction of Diverse Chemical Moieties

Introducing a wide range of chemical groups onto the pyrrolidine-2-carboxamide core is a common strategy to generate chemical diversity. This can be achieved by using varied starting materials or by post-synthesis modification of a common intermediate.

Examples of this strategy include the synthesis of new sulphonamide pyrolidine carboxamide derivatives, where a sulphonamide group is incorporated to explore potential antiplasmodial and antioxidant activities. nih.gov In another instance, a discovery library of tricyclic pyrrole-2-carboxamides was created using a multi-step sequence that introduced diversity through the use of different glyoxaldehydes and a large set of primary amines in the final amide-forming step. nih.gov The synthesis of various carboxamide and quinoline (B57606) derivatives as P2X7R antagonists also demonstrates the impact of introducing different structural motifs, such as electron-withdrawing groups, to enhance potency. nih.gov These approaches allow for a broad exploration of chemical space around the this compound scaffold.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine-2-carboxamide |

| Proline |

| Boric acid |

| 3,4,5-Trifluorobenzeneboronic acid |

| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) |

| 3-Arylpyrrolidine-2-carboxamide |

| Sulphonamide pyrolidine carboxamide |

| Tricyclic pyrrole-2-carboxamide |

| Sarcosine |

| Quinoline-6-carboxamide |

| Pyrazine-2-carboxamide |

Stereoselective Synthesis and Enantiopurity Determination

The preparation of enantiomerically pure this compound typically starts from a chiral precursor, with L-proline being a common and inexpensive choice for the synthesis of the (S)-enantiomer. A general and efficient method for the amidation of carboxylic acids, including N-protected amino acids like proline, involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine.

One widely used approach is carbodiimide-mediated coupling, often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are frequently employed. The addition of HOBt is known to increase reaction rates and suppress racemization, which is a critical consideration when working with chiral amino acids youtube.compeptide.com. The general scheme involves the reaction of the N-protected proline with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOBt to form an active ester, which subsequently undergoes nucleophilic attack by propylamine (B44156) to yield the desired amide.

A more direct method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with the amine. For instance, a one-pot, two-step synthesis has been described for related N-arylpyrrolidine-2-carboxamides, where the carboxylic acid is first treated with thionyl chloride to form the acyl chloride, which then reacts with the amine in the same reaction vessel nih.gov. This approach can be adapted for the synthesis of this compound.

| Synthetic Step | Reagents and Conditions | Key Considerations | Reference |

| Carbodiimide Coupling | L-Proline (N-protected), DCC or DIC, HOBt, Propylamine, in an organic solvent (e.g., DCM, DMF) | The use of HOBt minimizes the risk of racemization at the chiral center. The urea (B33335) byproduct from DCC can be insoluble and requires removal by filtration. | youtube.compeptide.com |

| Acid Chloride Formation | L-Proline (N-protected), Thionyl Chloride, followed by Propylamine, in an inert solvent (e.g., Dichloromethane) | This is a direct and often high-yielding method. The reaction can be performed in a one-pot fashion. | nih.gov |

| Enzymatic Amidation | Proline-containing peptide, Carboxypeptidase Y, Ammonia/Propylamine | This method offers high stereoselectivity under mild, aqueous conditions. The pH of the reaction is a critical parameter. | nih.gov |

Enantiopurity Determination

The determination of the enantiomeric purity of this compound is crucial to ensure the desired stereoisomer has been synthesized. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation sigmaaldrich.comnih.gov.

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed to convert the enantiomers into diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column nih.gov. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the secondary amine of the pyrrolidine ring. The resulting diastereomers can then be resolved and quantified. A similar methodology has been successfully applied for the separation of the enantiomers of prolinamide juniperpublishers.com.

| Analytical Method | Principle | Typical Conditions | Reference |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Column: Chiralpak AD-H or similar; Mobile Phase: n-hexane/isopropanol with a modifier like diethylamine. | nih.gov |

| Pre-column Derivatization with Chiral Reagent followed by HPLC | Conversion of enantiomers to diastereomers, which are then separated on a standard reverse-phase column. | Derivatizing Agent: Marfey's reagent; Column: C18; Mobile Phase: Acetonitrile/water gradient. | nih.govjuniperpublishers.com |

Mechanistic Studies of Amidation Reactions in Pyrrolidine Carboxamide Synthesis

The formation of the amide bond between the proline carboxylic acid and propylamine is the key step in the synthesis of this compound. Understanding the mechanism of this reaction is essential for optimizing reaction conditions and minimizing side reactions, particularly racemization.

In carbodiimide-mediated coupling reactions, the carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., DCC) to form an O-acylisourea intermediate. This intermediate is highly reactive but also susceptible to racemization. The addition of HOBt provides an alternative reaction pathway that proceeds through a less reactive but more stable HOBt-ester youtube.combachem.com. This active ester is less prone to racemization and reacts cleanly with the amine to form the desired amide bond. The role of HOBt is therefore to act as a scavenger for the O-acylisourea intermediate, channeling the reaction through a pathway that preserves the stereochemical integrity of the chiral center.

The general mechanism for DCC/HOBt mediated amidation is as follows:

The carboxylic acid reacts with DCC to form the O-acylisourea intermediate.

HOBt attacks the O-acylisourea to form the HOBt-ester and dicyclohexylurea (DCU).

The amine (propylamine) then attacks the carbonyl group of the HOBt-ester, forming a tetrahedral intermediate.

This intermediate collapses to form the amide product and regenerates HOBt.

The transition state for the nucleophilic attack of the amine on the activated carboxylic acid is a critical point where stereochemistry can be lost. The rigid, cyclic structure of proline can influence the conformation of the transition state. The use of coupling additives like HOBt helps to lower the activation energy of the desired reaction pathway while raising the energy barrier for competing racemization pathways peptide.com.

Enzymatic methods for amide bond formation offer an alternative with high stereospecificity. For instance, peptidylglycine α-amidating monooxygenase (PAM) is an enzyme that catalyzes the amidation of C-terminal glycine (B1666218) residues in peptides researchgate.netnih.gov. While not directly applicable to the synthesis of this compound from proline, the study of such enzymatic systems provides insights into the principles of highly selective amidation reactions in a biological context. These enzymes create a precisely structured active site that orients the substrates in an optimal geometry for reaction, effectively lowering the activation energy and ensuring stereochemical control wikipedia.org.

Structure Activity Relationship Sar Studies of N Propylpyrrolidine 2 Carboxamide Derivatives

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of pyrrolidine (B122466) derivatives is intricately linked to their structural and stereochemical features. nih.gov The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and can adopt various conformations, a phenomenon known as "pseudorotation." researchgate.net The spatial orientation of substituents on this ring can significantly impact the molecule's interaction with biological targets, thereby influencing its potency and selectivity. nih.govnih.gov

In a series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives evaluated for anticonvulsant activity, a clear correlation between the nature of the substituent on the phenyl ring and the biological response was observed. rroij.com The potency of these compounds is largely dictated by the electronic and steric properties of these substituents. For instance, the presence of electron-withdrawing groups on the phenyl ring was found to be favorable for anticonvulsant activity. rroij.com

The selectivity of these compounds is also a critical aspect. For example, in the context of NAAA inhibitors, conformationally flexible linkers in pyrrolidine amide derivatives were found to increase inhibitory potency but decrease selectivity against fatty acid amide hydrolase (FAAH). nih.gov Conversely, conformationally restricted linkers, while not enhancing potency, improved selectivity over FAAH. nih.gov This highlights the delicate balance required in structural design to achieve both high potency and selectivity.

Identification of Critical Pharmacophoric Elements

A pharmacophore model for anticonvulsant activity has been proposed, which generally consists of a hydrophobic site, a hydrogen bond donor/acceptor site, and another hydrophobic or aromatic site. researchgate.net In the context of N-substituted pyrrolidine-2-carboxamides, several key pharmacophoric elements can be identified:

The Pyrrolidine Ring: This saturated heterocyclic ring serves as a crucial scaffold, providing a defined three-dimensional structure. researchgate.net The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and is a key point for substitution, which can modulate the compound's physicochemical properties and target interactions. nih.gov

The Carboxamide Linkage: The amide group is a vital pharmacophoric element, capable of forming hydrogen bonds with biological targets. researchgate.net The rigidity and planarity of the amide bond help to properly orient the substituents for optimal interaction with the receptor binding site.

The interplay of these elements is critical for the observed biological activity. For instance, in anticonvulsant N-(substituted phenyl)pyrrolidine-2-carboxamides, the combination of the pyrrolidine ring, the carboxamide linker, and a suitably substituted phenyl ring appears to be essential for their action. rroij.com

Impact of Substituent Position and Nature on Activity Profiles

The position and chemical nature of substituents on the N-propylpyrrolidine-2-carboxamide scaffold have a profound impact on the resulting activity profiles. This is well-illustrated by the SAR studies of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives, which have been evaluated for their anticonvulsant effects in the maximal electroshock seizure (MES) test. rroij.com

Analysis of these derivatives reveals that the presence and position of substituents on the phenyl ring are critical for anticonvulsant potency. Specifically, compounds with electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring demonstrated significant activity. rroij.com

For example, the compound N-(4-nitrophenyl)pyrrolidine-2-carboxamide (compound 3a in the study) and N-(4-chlorophenyl)pyrrolidine-2-carboxamide (compound 3d) were identified as the most active compounds in the series, showing protection against MES-induced seizures at a dose of 30 mg/kg at 0.5 hours, which is comparable to the standard drug phenytoin. rroij.com In contrast, derivatives with electron-donating groups or substituents at other positions exhibited reduced or no activity. This underscores the importance of a specific substitution pattern for achieving the desired biological effect.

The following interactive table summarizes the anticonvulsant activity of a selection of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives.

| Compound ID (as per source) | Phenyl Substituent | Anticonvulsant Activity (MES test) [% protection at 30 mg/kg] |

| 3a | 4-Nitro | 100% |

| 3d | 4-Chloro | 100% |

| 3b | 2-Nitro | 50% |

| 3c | 3-Nitro | 25% |

| 3e | 2-Chloro | 75% |

| 3f | 3-Chloro | 50% |

| 3g | 4-Bromo | 75% |

| 3h | 4-Fluoro | 50% |

| 3i | Unsubstituted | 25% |

| Data sourced from a study on N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives. rroij.com |

These findings clearly indicate that a para-substituted electron-withdrawing group on the phenyl ring is a key structural feature for potent anticonvulsant activity in this class of compounds. The diminished activity of ortho- and meta-substituted isomers suggests that the spatial arrangement and electronic influence of the substituent are critical for optimal interaction with the biological target.

Molecular Interactions and Target Engagement of N Propylpyrrolidine 2 Carboxamide Analogs

Ligand-Target Binding Characterization

The initial assessment of a compound's activity involves detailed studies of its binding affinity and functional effects on specific biological targets, including receptors, enzymes, and other macromolecules.

Receptor Binding Studies (e.g., Nociceptin/Orphanin FQ (N/OFQ) Receptor (NOP) Antagonism)

The Nociceptin/Orphanin FQ (N/OFQ) receptor, NOP, is the most recently identified member of the opioid receptor family and represents a significant target for therapeutic intervention in conditions like pain, depression, and anxiety. nih.govnih.gov Unlike classical opioid receptors, N/OFQ does not bind traditional opioid alkaloids with high affinity. nih.gov Its activation by the endogenous peptide N/OFQ triggers Gi/Go protein coupling, leading to the inhibition of adenylate cyclase, modulation of K+ and Ca2+ ion channels, and subsequent hyperpolarization of neurons. nih.gov

Certain analogs of pyrrolidine-2-carboxamide (B126068) have been identified as potent antagonists of the NOP receptor. A notable example is 1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl] pyrrolidine-2-carboxamide (C-24) . nih.gov This compound has demonstrated a subnanomolar affinity for the NOP receptor, with a remarkable selectivity of over 9000-fold against other opioid receptors. nih.gov Functional assays, such as [35S]GTPγS binding studies, which measure G-protein activation, confirmed its antagonist properties. In these studies, C-24 effectively inhibited the stimulatory effects of N/OFQ with subnanomolar potency. nih.gov The development of such potent and selective antagonists is a key area of research, with other non-peptide antagonists like LY2940094 and MK-5757 having entered clinical trials for major depressive disorder and cognitive impairment, respectively. nih.gov

| Compound | Target Receptor | Binding Affinity/Potency | Functional Activity |

| 1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl] pyrrolidine-2-carboxamide (C-24) | NOP | Subnanomolar affinity; >9000-fold selectivity | Potent antagonist; inhibits N/OFQ-stimulated [35S]GTPγS binding with subnanomolar potency. nih.gov |

| Ac-Arg-Tyr-Tyr-Arg-Ile-lysinol (Ac-RYYRIK-ol) | NOP | High affinity in [3H]nociceptin-NH2 binding assays | Competitive antagonist with a Ke value of 2.44 nM in mouse vas deferens bioassay; weak intrinsic agonist activity. researchgate.net |

Enzyme Interaction Analysis (e.g., Poly(ADP-ribose) Polymerase (PARP) Inhibition)

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA damage repair, particularly in the base excision repair pathway for single-strand breaks. nih.govnih.gov PARP inhibitors function as anticancer agents by inducing synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. frontiersin.org These inhibitors typically contain a nicotinamide (B372718) moiety that competes with the natural substrate NAD+ for the enzyme's catalytic site, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. nih.govfrontiersin.org

The benzimidazole (B57391) carboxamide scaffold, which can incorporate a pyrrolidine (B122466) ring, has proven to be an effective framework for developing potent PARP inhibitors. nih.govresearchgate.net For instance, a series of derivatives including 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide have been synthesized and evaluated. nih.gov Specific compounds from this series, 5cj and 5cp , exhibited strong inhibitory activity against both PARP-1 and PARP-2, with IC50 values around 4 nM, comparable to the reference drug veliparib. nih.gov

Another prominent PARP inhibitor featuring a pyrrolidine ring is 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888, Veliparib) . researchgate.netacs.org This compound shows excellent potency against both PARP-1 and PARP-2 enzymes, with a Ki of 5 nM, and demonstrates cellular activity with an EC50 of 2 nM in a whole-cell assay. researchgate.netacs.org

| Compound | Target Enzyme | IC50 / Ki Value | Cell Line Cytotoxicity (IC50) |

| 5cj | PARP-1 / PARP-2 | ~4 nM | MDA-MB-436: 17.4 µM; CAPAN-1: 19.8 µM. nih.gov |

| 5cp | PARP-1 / PARP-2 | ~4 nM | MDA-MB-436: 11.4 µM; CAPAN-1: 15.5 µM. nih.gov |

| ABT-888 (Veliparib) | PARP-1 / PARP-2 | Ki: 5 nM | EC50: 2 nM (C41 whole cell assay). researchgate.netacs.org |

Kinase Inhibition Studies (e.g., FGFR2/3, CDK4, c-erbB-2 kinases for related compounds)

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a common feature of cancer. Consequently, kinase inhibitors are a major class of targeted therapies. Pathways involving Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the human epidermal growth factor receptor 2 (c-erbB-2 or HER2) are critical drivers in various cancers.

Studies have explored the interplay between these signaling pathways. For example, aberrant signaling through FGFR has been identified as a mechanism of acquired resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+) breast cancer. nih.gov In cellular models, the amplification of FGFR1 rendered cancer cells resistant to CDK4/6 inhibitors like palbociclib (B1678290) and ribociclib. nih.gov This resistance, however, could be reversed by the co-administration of an FGFR tyrosine kinase inhibitor such as lucitanib (B1684532) or erdafitinib. nih.gov

Furthermore, combination therapies targeting multiple kinase pathways are being investigated. In medulloblastoma cell lines, the combined application of inhibitors against PI3K (BYL719 ), FGFR (JNJ-42756493 ), and CDK4/6 (PD-0332991 ) demonstrated enhanced efficacy and allowed for the use of lower inhibitor concentrations compared to single-agent treatments. nih.gov These findings suggest that while a single compound might not target all these kinases, a multi-targeted approach involving different inhibitors can be a beneficial therapeutic strategy. nih.gov

Ribosomal Interactions (e.g., 50S Ribosomal Subunit for related compounds)

The ribosome, the cellular machinery for protein synthesis, is a major target for antibiotics. The large (50S in prokaryotes) ribosomal subunit contains the peptidyl transferase center, the site of peptide bond formation. Various compounds can bind to the 50S subunit and interfere with this process.

Studies have used antibiotics that specifically bind the 50S subunit to probe its structure and function. nih.gov Compounds like puromycin, erythromycin, lincomycin, sparsomycin , and virginiamycin M1 all interact with the 50S subunit near the peptidyl transferase center. nih.gov Their binding can be quantitatively measured by observing their effect on fluorescent probes attached to aminoacyl-tRNAs. Research has shown that these antibiotics bind differently depending on the conformational state of the ribosome, for example, distinguishing between puromycin-reactive and -unreactive states of bound acyl-tRNA. nih.gov The assembly of the 50S subunit itself is a complex process involving cooperative interactions between ribosomal RNA (like 5S and 23S rRNA) and numerous ribosomal proteins (such as L5 and L18). nih.gov These interactions create the specific binding pockets that are recognized by inhibitory compounds. nih.gov

Biophysical Characterization of Molecular Interactions

Beyond simple binding and functional assays, biophysical techniques provide a more dynamic and detailed view of molecular interactions within a living cellular environment.

Bioluminescent Resonance Energy Transfer (BRET) for Receptor/G-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) is a powerful biophysical method used to study protein-protein interactions in real-time within live cells. nih.gov The technique relies on non-radiative energy transfer between a bioluminescent donor protein, typically Renilla luciferase (RLuc), and a fluorescent acceptor protein, such as Yellow Fluorescent Protein (YFP). nih.gov

The principle of BRET is that energy transfer will only occur if the donor and acceptor proteins are in very close proximity (typically less than 10 nanometers), a distance consistent with a direct molecular interaction. nih.gov In the context of G-protein coupled receptors (GPCRs) like the NOP receptor, BRET can be used to monitor the interaction between the receptor and its associated G-protein. To achieve this, the receptor is fused to one BRET tag (e.g., RLuc) and a subunit of the G-protein (e.g., Gα or Gγ) is fused to the other (e.g., YFP). Upon activation of the receptor by an agonist, a conformational change brings the receptor and G-protein closer, increasing the BRET signal. Conversely, an antagonist would block this agonist-induced interaction, preventing an increase in the BRET signal. This provides a dynamic way to characterize the functional consequences of ligand binding on receptor-G-protein coupling. nih.gov

Protein-Bound 3D Structures (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the binding modes of pyrrolidine carboxamide analogs within the active sites of their target proteins. These three-dimensional structures provide invaluable insights into the conformational changes of both the ligand and the protein upon binding, guiding the rational design of more potent and selective inhibitors.

A notable example is the investigation of pyrrolidine carboxamides as inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis. nih.govnih.gov Crystal structures of InhA in complex with several pyrrolidine carboxamide inhibitors have been determined, revealing a conserved binding mode. nih.gov These inhibitors occupy the substrate-binding cavity, with the pyrrolidine carboxamide core playing a central role in anchoring the molecule within the active site. nih.gov

Another significant target for pyrrolidine-containing compounds is the KRAS protein, a key player in many cancers. The non-covalent pan-KRAS inhibitor, BI-2865, which features a pyrrolidine moiety, has been co-crystallized with KRAS. rcsb.orgacs.orgacs.org The crystal structure (PDB ID: 8AZY) reveals that the inhibitor binds in a pocket between switch I and switch II of the KRAS protein. rcsb.orgnih.gov This binding mode is distinct from that of covalent KRAS G12C inhibitors and provides a basis for the development of inhibitors targeting various KRAS mutants. nih.gov

The table below summarizes key crystallographic data for representative pyrrolidine carboxamide analogs in complex with their respective protein targets.

| Compound/Analog | Target Protein | PDB ID | Resolution (Å) | Key Structural Features |

| Pyrrolidine Carboxamide Derivative (d11) | M. tuberculosis InhA | Not specified in source | Not specified in source | Binds in the active site cleft, inducing a rotation of the catalytic residue Tyr158. nih.gov |

| BI-2865 | KRAS-G12D | 8AZY | 1.09 | Binds in the switch I/II pocket, with the pyrrolidine moiety making key interactions. rcsb.org |

| BI-2852 | KRAS-G12D(C118S) | 6ZL5 | 1.65 | Binds to a pocket between switch I and II, blocking GEF, GAP, and effector interactions. rcsb.org |

Analysis of Intermolecular Interaction Motifs (e.g., Hydrogen Bonds, Van der Waals, π-Alkyl, Halide Interactions)

The binding affinity and specificity of N-propylpyrrolidine-2-carboxamide analogs are dictated by a complex network of intermolecular interactions with their protein targets.

In the InhA Active Site:

The binding of pyrrolidine carboxamide inhibitors to InhA is characterized by a crucial hydrogen-bonding network. The carbonyl oxygen of the pyrrolidine ring forms hydrogen bonds with the catalytic residue Tyr158 and the 2'-hydroxyl group of the NAD+ cofactor's ribose. nih.gov This interaction appears to be a conserved feature for InhA inhibitors. nih.gov

Beyond hydrogen bonding, hydrophobic interactions play a significant role. The phenyl ring of some analogs engages in hydrophobic interactions within a pocket of the InhA active site. mdpi.com For instance, quinoline (B57606) rings of certain derivatives form π-sigma interactions with Ile122 and Ile95, a π-π stacking interaction with Phe41, and a π-alkyl interaction with Val65. researchgate.net The chair conformation of a cyclohexyl substituent has been observed to be more favorable for interactions within the active site compared to a flat phenyl ring, highlighting the importance of van der Waals contacts. nih.gov

In the KRAS Binding Pocket:

The pyrrolidine moiety of the pan-KRAS inhibitor BI-2865 is critical for its binding. A key interaction is the formation of a salt bridge between the pyrrolidine and the glutamic acid residue at position 62 (Glu62) of the KRAS protein, with a reported distance of 2.8 Å. acs.orgacs.org This ionic interaction significantly contributes to the inhibitor's affinity.

Furthermore, the structure of a related compound bound to KRAS reveals CH-π interactions between the piperazine (B1678402) ring (a common bioisostere for pyrrolidine) and the side chain of His95. acs.org The methyl substituent on another analog not only interacts with a subpocket formed by His95, Asp92, and Tyr96 but also influences the conformation of the molecule to improve the positioning of the pyrrolidine for the salt bridge with Glu62. acs.orgacs.org In other analogs, hydrogen bonds involving the pyrrolidine nitrogen and an indole (B1671886) nitrogen with Asp54 have been observed. nih.gov

The following table details the specific intermolecular interactions for selected pyrrolidine carboxamide analogs.

| Compound/Analog | Target Protein | Interacting Residues | Type of Interaction |

| Pyrrolidine Carboxamide Derivative (d11) | M. tuberculosis InhA | Tyr158, NAD+ | Hydrogen Bond |

| Quinoline-pyrrolidine carboxamide | M. tuberculosis InhA | Ile122, Ile95 | π-sigma Interaction |

| Phe41 | π-π Stacking | ||

| Val65 | π-alkyl Interaction | ||

| BI-2865 | KRAS | Glu62 | Salt Bridge |

| Piperazine-containing KRAS inhibitor | KRAS | His95 | CH-π Interaction |

| Dihydroisoindolinone-pyrrolidine analog | KRAS | Asp54 | Hydrogen Bond |

Studies of Supramolecular Host-Guest Inclusion Systems Involving Pyrrolidine Carboxylic Acid

While specific studies focusing on this compound as a guest in supramolecular host-guest systems are not extensively documented in the reviewed literature, the broader field of supramolecular chemistry provides a framework for understanding how pyrrolidine derivatives could behave in such systems. rsc.org Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, driven by non-covalent interactions. nih.gov

Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes possess hydrophobic cavities that can accommodate guest molecules. rsc.orgmagtech.com.cn The inclusion of a guest is often driven by hydrophobic and van der Waals interactions. nih.gov For a molecule like pyrrolidine carboxylic acid, its aliphatic pyrrolidine ring could favorably interact with the hydrophobic interior of a host molecule in an aqueous environment.

For instance, studies on pillar mdpi.comarene-based host-guest systems have shown the encapsulation of various guest molecules, stabilized by multiple C—H⋯π and other non-bonding interactions. nih.gov Although not involving pyrrolidine derivatives directly, these studies demonstrate the principles that would govern the inclusion of such a guest. The formation of supramolecular polymers through host-guest interactions has also been reported, where the guest molecule bridges two host molecules. nih.govrsc.org

The potential for pyrrolidine carboxylic acid and its derivatives to form host-guest complexes opens avenues for applications in areas such as drug delivery, where encapsulation could enhance solubility or stability. nih.gov The responsive nature of these supramolecular systems to external stimuli could also be exploited for controlled release applications. magtech.com.cn

Biochemical Pathway Modulation by N Propylpyrrolidine 2 Carboxamide Derivatives

Modulation of Specific Cellular Pathways

The pyrrolidine-2-carboxamide (B126068) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules. Its derivatives can interact with a range of biological targets, leading to the modulation of critical cellular pathways.

A key mechanism by which certain N-propylpyrrolidine-2-carboxamide derivatives, particularly those belonging to the lincosamide class of antibiotics, exert their therapeutic effect is through the inhibition of bacterial protein synthesis. nih.govontosight.ai Lincosamides, such as the well-known antibiotic Clindamycin, share a structural resemblance to this compound and provide a model for understanding this interference.

These compounds act by binding to the 50S subunit of the bacterial ribosome. ontosight.ainih.govwikipedia.org This binding event specifically targets the peptidyl transferase center, the ribosomal site responsible for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis. ontosight.ai By occupying this critical site, the antibiotic obstructs the translocation of the growing peptide chain from the A-site to the P-site of the ribosome, effectively halting the synthesis of essential bacterial proteins. wikipedia.orgpatsnap.com This inhibition of protein production disrupts numerous cellular functions, including cell wall maintenance and the production of virulence factors, ultimately leading to a bacteriostatic or, at higher concentrations, bactericidal effect. ontosight.aiwikipedia.org

The interaction is highly specific to bacterial ribosomes, which differ structurally from their eukaryotic counterparts, forming the basis of the selective toxicity of these antibiotics. The primary mechanism involves the stimulation of peptidyl-tRNA dissociation from the ribosome, preventing the completion of polypeptide chains. nih.gov

Table 1: Effects of Lincosamide-mediated Inhibition of Bacterial Protein Synthesis

| Cellular Process Affected | Consequence of Inhibition | Reference |

| Peptide Bond Formation | Halts the elongation of the polypeptide chain. | ontosight.ainih.gov |

| Ribosomal Translocation | Prevents the ribosome from moving along the mRNA. | wikipedia.org |

| Synthesis of Structural Proteins | Weakens the bacterial cell wall. | ontosight.ai |

| Synthesis of Virulence Factors | Reduces the pathogenicity of the bacteria. | ontosight.ai |

The isoprenoid biosynthesis pathway is a fundamental metabolic route responsible for the production of a vast array of essential molecules, including sterols, quinones, and carotenoids. nih.gov In many pathogenic bacteria, this pathway, specifically the non-mevalonate or MEP pathway, is essential for survival and is absent in humans, making it an attractive target for the development of novel antimicrobial agents. nih.gov

While direct inhibition of the isoprenoid pathway by this compound has not been extensively documented, the chemical diversity of pyrrolidine (B122466) derivatives suggests a potential for interaction with enzymes in this pathway. The enzymes within the isoprenoid synthesis cascade present multiple opportunities for inhibition. For instance, recent research has highlighted the redundancy in isoprenoid synthesis in bacteria like Staphylococcus aureus, suggesting that targeting multiple enzymes in this pathway could be an effective strategy to overcome resistance. drugtargetreview.combiotechniques.com The development of compounds that can disrupt the synthesis of vital isoprenoids represents a promising avenue for new anti-infective therapies. nih.govfrontiersin.org

The Tissue Inhibitor of Metalloproteinases 3 (TIMP3) and Matrix Metalloproteinase 3 (MMP3) signaling axis plays a critical role in the regulation of the extracellular matrix (ECM). An imbalance in this axis is implicated in a variety of pathological conditions, including cardiovascular diseases and cancer. nih.gov MMPs are a family of enzymes responsible for the degradation of ECM components, and their activity is tightly regulated by TIMPs. nih.gov

TIMP3, in particular, is a potent inhibitor of a broad range of MMPs and other metalloproteinases. nih.gov A reduction in TIMP3 levels or an increase in MMP3 activity can lead to excessive ECM degradation, promoting tissue remodeling, inflammation, and cell migration. nih.govnih.gov For example, in arthritis, increased MMP-3 expression contributes to cartilage breakdown. mdpi.com The regulation of the TIMP3/MMP3 axis is therefore a significant target for therapeutic intervention in diseases characterized by aberrant tissue remodeling. While direct modulation of the TIMP3/MMP3 axis by this compound is yet to be established, the development of small molecules that can influence this signaling pathway holds therapeutic promise.

Role in Drug Action Pathways (for related compounds like Clindamycin)

The drug action pathway of Clindamycin, a lincosamide antibiotic structurally related to this compound, is well-characterized and serves as an important reference. As an inhibitor of bacterial protein synthesis, Clindamycin's primary mechanism is its binding to the 23S RNA component of the 50S ribosomal subunit. youtube.comdrugbank.com This interaction prevents the formation of the initiation complex and interferes with the aminoacyl-tRNA translocation reactions. youtube.com

The clinical efficacy of Clindamycin stems from its ability to achieve high concentrations in various tissues, including bone, and its activity against a broad spectrum of Gram-positive and anaerobic bacteria. nih.govyoutube.com The drug undergoes hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4, into active and inactive metabolites. drugbank.com Understanding the drug action pathway of Clindamycin, from ribosomal binding to its metabolic fate, provides a valuable framework for investigating the potential therapeutic actions of novel this compound derivatives.

Table 2: Pharmacokinetic and Mechanistic Properties of Clindamycin

| Property | Description | Reference |

| Mechanism of Action | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. | ontosight.ainih.govwikipedia.org |

| Target | 23S rRNA of the 50S ribosomal subunit. | youtube.comdrugbank.com |

| Spectrum of Activity | Gram-positive cocci and anaerobic bacteria. | ontosight.aiyoutube.com |

| Metabolism | Primarily hepatic via CYP3A4. | drugbank.com |

Application of Stable Isotope Labeling for Pathway Elucidation in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. nih.govisotope.com This methodology involves the incorporation of non-radioactive heavy isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into a drug molecule. nih.govnih.gov When the labeled compound is introduced into a biological system, its journey through various metabolic pathways can be monitored using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The key advantage of stable isotope labeling is that the labeled compound is chemically identical to the unlabeled version but can be distinguished by its higher mass. nih.gov This allows for the precise tracking of the parent compound and its metabolites. This approach can be instrumental in:

Identifying and structurally characterizing metabolites. nih.gov

Delineating complex metabolic pathways. nih.govnih.gov

Quantifying metabolic flux through different pathways. isotope.com

For a compound like this compound, stable isotope labeling could be employed to elucidate its metabolic transformations in vivo. By synthesizing a ¹³C- or ¹⁵N-labeled version of the molecule, researchers could track its absorption, distribution, metabolism, and excretion (ADME) profile, providing critical insights into its potential as a therapeutic agent. nih.gov This technique is invaluable for understanding how the body processes a drug and for identifying any potentially active or toxic metabolites. nih.govotsuka.co.jpotsuka.co.jp

Cellular and Mechanistic Biological Studies in Vitro

Assessment of Cellular Potency and Activity

No data is available on the cellular proliferation assays or IC50 determinations for N-propylpyrrolidine-2-carboxamide.

Investigations into Cellular Response Mechanisms

No studies were found that investigated the specific cellular response mechanisms to this compound.

Induction of Apoptosis Pathways

There is no available information on whether this compound induces apoptosis.

Cell Cycle Arrest Analysis

There is no available information on the effects of this compound on cell cycle progression.

Mitochondrial Dysfunction Studies

No studies on the impact of this compound on mitochondrial function have been reported.

DNA Damage Assessment

There is no available information regarding the potential of this compound to cause DNA damage.

Inflammatory Response Modulation

The role of this compound in modulating inflammatory responses has not been described in the available literature.

Gene and Protein Expression Analysis

Extensive literature searches did not yield specific studies on the effect of this compound on the gene and protein expression outlined below. Therefore, data for the following subsections are not available.

No studies were identified that investigated the impact of this compound on the mRNA expression of human papillomavirus (HPV) E6 or E7 oncogenes using quantitative real-time PCR.

There is no available research data on the effects of this compound on the protein expression levels of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) or Matrix Metalloproteinase 3 (MMP3) as determined by Western blotting.

Functional Assays in Recombinant Cell Systems

This compound and its derivatives have been evaluated in functional assays utilizing recombinant cell systems to characterize their interactions with specific cellular targets, particularly G-protein coupled receptors (GPCRs).

Analogs of this compound have been identified as antagonists of the Neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2. nih.gov To determine the functional activity of these compounds, calcium mobilization assays were employed in Chinese Hamster Ovary (CHO) cells stably co-expressing either the human NPFF1 or NPFF2 receptor and the promiscuous Gα16 protein. nih.gov The Gα16 protein allows GPCRs that natively couple to Gαi/o, like the NPFF receptors, to elicit a detectable intracellular calcium influx upon activation. nih.gov

In these assay systems, the antagonist activity of the compounds was quantified by their ability to cause a rightward shift in the concentration-response curve of the endogenous agonist, NPFF. The equilibrium dissociation constant (Ke) was calculated to represent the potency of the antagonist. nih.gov

Structure-activity relationship (SAR) studies revealed that the antagonist activity at the NPFF1 receptor is sensitive to the length of the alkyl chain on the carboxamide functionality. For instance, a focused library of proline analogs demonstrated varying degrees of antagonist potency at the NPFF receptors. nih.gov The antagonist activities at the NPFF1 receptor showed an increase from the n-propyl to the n-pentyl analog, followed by a slight decrease with the n-hexyl analog, and a complete loss of activity with the n-decyl chain. nih.gov Methyl and ethyl analogs were found to be inactive at both NPFF receptors. nih.gov

| Compound | R Group | NPFF1 Ke (µM) | NPFF2 Ke (µM) |

| 10 | Methyl | > 10 | > 10 |

| 11 | Ethyl | > 10 | > 10 |

| 12 | n-Propyl | 2.3 ± 0.4 | > 10 |

| 13 | n-Butyl | 0.94 ± 0.1 | 5.2 ± 0.7 |

| 16 | n-Pentyl | 0.72 ± 0.04 | 4.8 ± 0.9 |

| 18 | n-Hexyl | 1.1 ± 0.2 | 7.6 ± 2.0 |

| 19 | n-Decyl | > 10 | > 10 |

Data sourced from a study on novel proline-based Neuropeptide FF receptor antagonists. nih.gov

None of the tested compounds exhibited any significant agonist activity at either the NPFF1 or NPFF2 receptor. nih.gov

The NPFF receptors, the primary targets of the this compound-based antagonists, are members of the rhodopsin family of GPCRs that predominantly couple to Gαi/o proteins. nih.gov Activation of Gαi/o-coupled receptors typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

To confirm the functional antagonism of the synthesized proline analogs, active compounds from the calcium mobilization assays were further evaluated in a cAMP assay. nih.gov This secondary assay validates the antagonistic activity by measuring the modulation of a key downstream signaling event of the NPFF receptors. The results from the cAMP assays were consistent with those from the calcium mobilization and GTP-γ-S assays, confirming the antagonistic properties of these compounds at the NPFF receptors. nih.gov

Preclinical Pharmacological Investigations in Vivo Animal Models

Evaluation of Pharmacodynamic Suppression

While specific studies detailing the in vivo pharmacodynamic suppression of N-propylpyrrolidine-2-carboxamide are not extensively available in the public literature, the methodologies for such evaluations are well-established. These studies typically involve administering the compound to animal models to observe its effects on physiological processes and biomarker responses over time. This allows researchers to understand the compound's duration of action and its impact on specific biological pathways.

For related compounds, such as certain acridine (B1665455) derivatives with oncostatic properties, chronic action studies in animals like rabbits and rats have been performed. nih.gov These investigations monitor the long-term tolerance of the animals to the drug and assess any potential impact on organ function through enzymatic studies and tests like creatinine (B1669602) clearance. nih.gov Such studies are crucial for establishing a preliminary understanding of a compound's interaction with a biological system.

Functional Assays in Isolated Animal Tissues (e.g., Mouse Vas Deferens)

Isolated tissue preparations are invaluable tools for characterizing the pharmacological activity of a compound at a specific receptor or tissue type. The mouse vas deferens assay, for instance, is frequently used to study the effects of compounds on neurotransmission.

In the context of related pyrrolidine (B122466) derivatives, such as Compound 24 (1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide), the mouse vas deferens preparation has been used to determine its antagonistic potency at the Nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. nih.gov These assays measure the compound's ability to inhibit the effects of a known agonist, providing quantitative data on its potency and mechanism of action at the receptor level. nih.gov

Functional Studies in Animal Brain Slices (e.g., Rat Periaqueductal Gray (PAG) Slices, GIRK Current)

To investigate the effects of a compound on the central nervous system, researchers often use brain slices from specific regions. The periaqueductal gray (PAG) is a midbrain area dense in certain receptors and is involved in pain regulation. nih.gov In these brain slices, the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels can be measured, which is a common downstream effect of many G-protein-coupled receptors. nih.gov

For example, studies on Compound 24, a pyrrolidine-2-carboxamide (B126068) derivative, have been conducted in rat PAG slices. nih.gov In these experiments, the compound was evaluated for its ability to antagonize the N/OFQ-induced GIRK current. nih.gov The findings indicated that Compound 24 acts as a pure antagonist at the native NOP receptors in the PAG with moderate potency. nih.gov Such studies provide insight into the compound's potential effects on neuronal excitability and its selectivity for different receptor types. nih.gov

Table 1: Functional Antagonism of Compound 24 in Rat PAG Slices

| Parameter | Value |

|---|---|

| Compound | 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) |

| Tissue | Rat Periaqueductal Gray (PAG) Slices |

| Measured Effect | Attenuation of N/OFQ-induced GIRK current |

| IC50 | 2.6 +/- 0.6 microM |

| Intrinsic Activity | No agonistic activity up to 10 microM |

Note: Data pertains to a related pyrrolidine derivative, Compound 24. nih.gov

Behavioral Assays in Animal Models (e.g., Mouse Tail Withdrawal Assay)

Behavioral assays in animal models are essential for assessing the potential therapeutic effects of a compound, such as its analgesic properties. The mouse tail withdrawal assay, or tail-flick test, is a common method used to measure a compound's effect on pain reflexes. nih.gov In this test, a heat stimulus is applied to the mouse's tail, and the time it takes for the mouse to withdraw its tail is measured. nih.gov An increase in this withdrawal latency is indicative of an analgesic effect.

While specific data on this compound in this assay are not detailed in the available literature, this method is a standard for evaluating compounds that may interact with pain pathways. nih.gov The tail-flick test is considered a measure of spinal reflex, providing information about a compound's action on the spinal cord. nih.gov Other similar tests, like the hot plate test, involve supraspinal pathways and can offer a more complete picture of a compound's analgesic potential. nih.gov

Tumor Stasis and Regression Studies in Animal Cancer Models (for related compounds)

Preclinical cancer research often involves studies in animal models to evaluate a compound's ability to inhibit tumor growth (stasis) or cause tumors to shrink (regression). These studies are fundamental in the development of new oncostatic agents.

For instance, preclinical investigations on a group of acridine derivatives with oncostatic activity have been conducted. nih.gov These studies involved administering the compounds to animals with tumors and monitoring the effects on tumor size and progression. nih.gov Additionally, microscopic examinations of various organs, such as the liver, kidney, and intestines, were performed to assess for any morphological changes resulting from the treatment. nih.gov Such studies are critical for understanding both the efficacy and the potential systemic effects of a new anticancer compound. nih.gov

Theoretical and Computational Studies of N Propylpyrrolidine 2 Carboxamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in computational drug discovery for elucidating how a ligand, such as a pyrrolidine-2-carboxamide (B126068) derivative, might bind to a biological target. nih.gov Docking predicts the preferred orientation of a molecule within a receptor's binding site, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. mdpi.com

Research on compounds structurally related to N-propylpyrrolidine-2-carboxamide has demonstrated the utility of these techniques. For instance, docking studies on prolinamide isomers (pyrrolidine-2-carboxamide) against Clostridium histolyticum collagenase have been performed to evaluate their potential as inhibitors. scispace.com These studies calculate binding affinities, such as the Atomic Contact Energy (ACE), and identify key amino acid residues involved in the interaction. In one such study, the D (S, R) prolinamide isomer showed a strong interaction with the Asn210 residue of the collagenase. scispace.com

Similarly, molecular dynamics simulations have been employed to investigate the dynamic behavior of enzymes in complex with inhibitors. Long MD simulations of undecaprenyl pyrophosphate synthase (UPPS), a bacterial enzyme, have been used to explore its flexibility and how this influences the binding of inhibitors like dihydropyridin-2-one-3-carboxamides. nih.govsemanticscholar.org These simulations can reveal rarely sampled protein conformations that are crucial for ligand binding, which static docking alone might miss. nih.gov

The general workflow for these studies involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The ligand structure, in this case, this compound, is drawn and its energy is minimized. scispace.com

Molecular Docking: The ligand is placed into the binding site of the receptor using software like Glide or Surflex-Dock to predict binding poses and scores. nih.govjournalgrid.com

Molecular Dynamics Simulation: The most promising docked complexes are subjected to MD simulations using packages like GROMACS or AMBER to assess the stability of the interactions over a period of nanoseconds. mdpi.comresearchgate.net

These computational approaches have successfully guided the design of various carboxamide derivatives by predicting their binding modes and affinities for targets ranging from viral proteases to bacterial enzymes. nih.govnih.gov

Table 1: Representative Molecular Docking Studies on Pyrrolidine (B122466) Carboxamide Analogs

| Studied Compound/Class | Target Protein | Key Findings | Reference |

| D (S, R) Prolinamide Isomer | Clostridium histolyticum collagenase | Predicted strong binding with an Atomic Contact Energy of -115.09 kcal/mol; key interaction with Asn210 residue. | scispace.com |

| Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | Lysine-specific demethylase 1 (LSD1) | Simulations revealed that the Asn535 residue plays a crucial role in stabilizing the inhibitors in the binding pocket. | nih.gov |

| Pyridopyrrolopyrimidine-2-carboxamides | SARS-CoV-2 Main Protease (MPro) | Docking scores were close to the co-crystallized ligand, and MD simulations predicted the stability of the compound in the binding cavity. | nih.gov |

| Sulphonamide Pyrolidine Carboxamide Derivatives | P. falciparum N-myristoyltransferase (PfNMT) | Compound 10o identified as the most active, binding to the target with a theoretical inhibition constant (Ki) of 0.09 µM. | nih.gov |

Density Functional Theory (DFT) Calculations for Molecular Properties and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and other properties of molecules. nih.gov For this compound, DFT calculations can provide valuable data on its optimal 3D conformation, bond lengths, bond angles, and the distribution of electronic charge. This information is fundamental for understanding its reactivity and how it will interact with other molecules.

A typical DFT study involves geometry optimization, where the calculation finds the lowest energy arrangement of the atoms in the molecule. Following optimization, various molecular properties can be calculated. While direct DFT studies on this compound are not prominent in the literature, studies on similar heterocyclic structures demonstrate the methodology. For example, DFT calculations using the B3LYP method with a 6-31G* basis set have been used to optimize the geometry of pyrimidine (B1678525) derivatives and calculate Mulliken atomic charges. nih.gov

For this compound, DFT could be used to:

Perform Conformational Analysis: Identify the most stable conformations of the molecule by analyzing the rotation around the single bonds, particularly the bond connecting the propyl group to the pyrrolidine nitrogen and the amide bond.

Calculate Molecular Electrostatic Potential (MEP): Generate MEP maps to visualize the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule.

Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability.

Table 2: Hypothetical DFT-Calculated Properties for this compound (Note: These are representative values based on calculations for similar structures and serve as an illustration of the data obtained from DFT.)

| Property | Description | Predicted Value |

| Total Energy | The total electronic energy of the optimized molecule. | -517.5 Hartree |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~3.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. | 8.3 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. sysrevpharm.orgnih.gov

A QSAR model is essentially an equation of the form: Activity = f(Molecular Descriptors) + error wikipedia.org

The process involves:

Data Set Collection: A series of molecules with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or structural features (e.g., number of rotatable bonds). nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. sysrevpharm.org

While a specific QSAR model for this compound has not been published, models have been developed for analogous structures. For example, a QSAR study on 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors successfully identified key descriptors influencing their activity. nih.gov The resulting model showed that the shape flexibility index, an ipso atom E-state index, and electrostatic parameters like dipole moment were crucial for determining the inhibitory activity. nih.gov

Such models provide valuable insights. For instance, if a QSAR model for a series of pyrrolidine carboxamides indicates that a descriptor related to hydrophobicity has a positive coefficient, it suggests that increasing the hydrophobicity of a particular part of the molecule could lead to higher biological activity.

Table 3: Example of a QSAR Model Equation and its Statistical Parameters (Note: This is a representative example based on published QSAR studies on related compounds.) nih.govnih.gov

| Parameter | Description | Value |

| Model Equation | pIC₅₀ = 1.25(MLFER_S) + 0.85(GATSe2) - 0.45(SpMAD_Dzs) + 3.14 | N/A |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.91 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation (e.g., leave-one-out). | 0.85 |

| F-statistic | A value from an F-test used to determine if the overall regression model is statistically significant. | 112.5 |

| R²_pred (External Validation) | The R² value calculated for an external test set of compounds not used in model development. | 0.88 |

Advanced Analytical Methodologies in N Propylpyrrolidine 2 Carboxamide Research

Chromatographic Techniques for Compound Purity and Characterization

Chromatography is a cornerstone for the separation, identification, and purification of chemical compounds. In the context of N-propylpyrrolidine-2-carboxamide research, various chromatographic methods are employed to ensure the quality and integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Analyses have demonstrated the capability to achieve high purity levels, often equal to or greater than 98%. vulcanchem.com For more detailed characterization, especially during synthesis and purification, Liquid Chromatography-Mass Spectrometry (LC/MS) is utilized. This hyphenated technique provides information on both the purity and the molecular weight of the compound and its intermediates. mdpi.com For instance, the initial purity of crude products can be determined using an Agilent 1100 series HPLC system connected to a diode array detector and a mass spectrometer, with analyses often conducted using acetonitrile as the solvent. mdpi.com

Given that this compound possesses a chiral center, methods to determine its enantiomeric purity are crucial. Chiral HPLC is the standard method for this purpose. This technique uses a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric ratio (er). For related chiral amides, specific columns like Chiralcel OD-1 or OD-H with mobile phases such as n-Hexane/i-Propanol are effective for resolving enantiomers. rsc.org

Below is a table summarizing typical chromatographic techniques and conditions used in the analysis of this compound and related compounds.

| Technique | Purpose | Column Example | Mobile Phase Example | Detection | Reference |

| HPLC | Purity Analysis | C18 | Acetonitrile/Water | UV | vulcanchem.commdpi.com |

| LC/MS | Purity & MW | Agilent Zorbax SB-C18 | Acetonitrile/Water with formic acid | Diode Array & ESI-MS | mdpi.com |

| Chiral HPLC | Enantiomeric Purity | Chiralcel OD-H | n-Hexane/i-Propanol (80/20) | UV (218 nm) | rsc.org |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are vital for elucidating the precise molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural determination. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. For (S)-N-Propylpyrrolidine-2-carboxamide, ¹H NMR (600 MHz, CDCl₃) shows characteristic signals, including a triplet for the methyl (CH₃) group around 0.84 ppm and multiplets for the various methylene (CH₂) and methine (CH) protons of the propyl chain and pyrrolidine (B122466) ring. rsc.org ¹³C NMR (150 MHz, CDCl₃) complements this by showing distinct peaks for each carbon atom, with the carbonyl (C=O) carbon appearing significantly downfield around 175.2 ppm. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements. For (S)-N-Propylpyrrolidine-2-carboxamide, HRMS analysis using chemical ionization (CI) has found the [M+H]⁺ ion at m/z 157.134661, which corresponds to the required value of 157.13409 for the formula C₈H₁₇N₂O. rsc.org

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of (S)-N-Propylpyrrolidine-2-carboxamide shows characteristic absorption bands, including a strong N-H stretching vibration around 3289 cm⁻¹, C-H stretching bands around 2961 cm⁻¹, and a prominent C=O (amide I) stretching band around 1652-1660 cm⁻¹. rsc.org

The table below summarizes key spectroscopic data for (S)-N-Propylpyrrolidine-2-carboxamide. rsc.org

| Spectroscopic Method | Key Observations and Data |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.60 (br s, 1H, CONH ), 3.64 (dd, 1H, CH ), 3.06-3.16 (m, 2H, CONHCH₂ ), 2.93 (dt, 1H, CH HNH), 2.81 (dt, 1H, CH HNH), 1.40-1.49 (m, 2H, CH₂ CH₃), 0.84 (t, 3H, CH₃ ) |

| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 175.2 (C=O), 60.6, 47.3, 40.6, 30.9, 26.3, 23.0, 11.4 |

| Infrared (IR) | νₘₐₓ (cm⁻¹): ~3289 (N-H stretch), ~2961, 2899 (C-H stretch), ~1660 (C=O stretch) |

| High-Resolution Mass Spec (HRMS-CI) | Found [M+H]⁺: 157.134661; Required for C₈H₁₇N₂O: 157.13409 |

Quantitative Analysis Methods in Biological Matrices (e.g., HPLC-UV for plasma samples)

To study the pharmacokinetics or distribution of this compound, it is essential to have reliable methods for its quantification in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov HPLC coupled with Ultraviolet (UV) detection is a common and robust technique for such quantitative bioanalysis. mdpi.comnih.gov

Developing an HPLC-UV method for this compound in plasma would involve several key steps. First, an efficient sample preparation protocol is needed to remove interfering substances, primarily proteins. This is often achieved through protein precipitation with a solvent like acetonitrile or through liquid-liquid extraction. mdpi.comnih.gov

Next, chromatographic conditions must be optimized to achieve a sharp, well-resolved peak for the analyte, free from interference from endogenous matrix components. This involves selecting an appropriate column (typically a C18 column) and mobile phase. mdpi.com Since this compound lacks a strong chromophore, direct UV detection might offer limited sensitivity. In such cases, a derivatization step can be employed, where the compound is reacted with a reagent to attach a UV-absorbing moiety, significantly enhancing detection sensitivity. nih.gov

The method must then be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, and stability. nih.gov

A summary of typical validation parameters for a quantitative HPLC-UV method is presented below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time in blank matrix. |

| Linearity | The range over which the detector response is directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration remains within ±15% of the initial concentration. |

Flow Cytometry for Cellular Biological Endpoint Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells on a cell-by-cell basis. nih.gov It is instrumental in assessing the biological effects of a compound like this compound at the cellular level. This method allows for the rapid analysis of large cell populations, providing statistically robust data on various cellular processes. plos.org

In research involving this compound, flow cytometry could be applied to investigate a range of biological endpoints. For example, it can be used to determine the compound's effect on the cell cycle by staining DNA with a fluorescent dye like propidium iodide. tghn.org This analysis reveals the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle, indicating if the compound induces cell cycle arrest.

Another critical application is the analysis of apoptosis, or programmed cell death. tghn.org Assays using Annexin V and propidium iodide can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells, providing insight into the compound's cytotoxic mechanisms. Furthermore, flow cytometry can measure changes in the expression of specific cellular proteins (both surface and intracellular) by using fluorescently labeled antibodies, helping to identify cellular pathways affected by the compound. nih.gov

Molecular Biology Techniques (e.g., RT-qPCR, Western Blotting)